6-(2-Thienylsulfanyl)hexanoic acid

Beschreibung

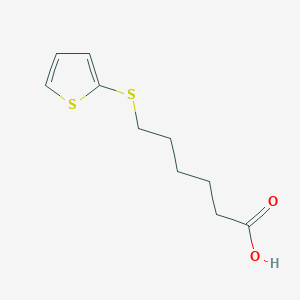

6-(2-Thienylsulfanyl)hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone substituted with a thienylsulfanyl group at the 6-position. The thienyl group (a sulfur-containing aromatic heterocycle) distinguishes this compound from other hexanoic acid derivatives.

Eigenschaften

Molekularformel |

C10H14O2S2 |

|---|---|

Molekulargewicht |

230.4 g/mol |

IUPAC-Name |

6-thiophen-2-ylsulfanylhexanoic acid |

InChI |

InChI=1S/C10H14O2S2/c11-9(12)5-2-1-3-7-13-10-6-4-8-14-10/h4,6,8H,1-3,5,7H2,(H,11,12) |

InChI-Schlüssel |

KYEONPUIIGGTPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)SCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

6-(Acetylsulfanyl)hexanoic Acid

6-(2-Phenyl-ethenesulfonylamino)-hexanoic Acid

- CAS Number: Not explicitly listed, but molecular details are available .

- Molecular Formula: C₁₄H₁₉NO₄S.

- Key Differences: Features a sulfonamide (-SO₂-NH-) linkage instead of a sulfanyl (-S-) group. Higher molecular weight (297.37 g/mol vs. ~218.3 g/mol estimated for 6-(2-thienylsulfanyl)hexanoic acid) may affect solubility and diffusion rates .

Methyl 2-Hexenoate

Hexanoyl Chloride

- CAS Number : 142-61-0 .

- Molecular Formula : C₆H₁₁ClO.

- Key Differences: An acid chloride derivative, highly reactive toward nucleophiles. Lacks the sulfur-based functional group, limiting direct comparison but highlighting the diversity of hexanoic acid derivatives .

Comparative Data Table

Key Research Findings and Implications

Functional Group Impact: Sulfanyl (-S-) vs. Thienylsulfanyl groups may offer aromatic stability and unique electronic properties. Esters (e.g., methyl 2-hexenoate) and acid chlorides (e.g., hexanoyl chloride) prioritize reactivity over stability, unlike carboxylic acids .

Safety and Handling: Compounds like 6-(acetylsulfanyl)hexanoic acid lack comprehensive toxicological data, emphasizing the need for cautious handling .

Applications :

- Thienyl-containing compounds are often explored in materials science (e.g., conductive polymers) and medicinal chemistry (e.g., enzyme inhibitors).

- Sulfonamide derivatives are common in pharmaceuticals due to their bioactivity .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This one-step synthesis involves the nucleophilic attack of thiophene-2-thiol on ε-caprolactone, a seven-membered cyclic ester. The thiol group (-SH) deprotonates under basic conditions to form a thiolate anion, which opens the lactone ring at the electrophilic carbonyl carbon. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours, typically catalyzed by triethylamine (TEA) or sodium hydride (NaH).

The general reaction is represented as:

Experimental Procedure and Optimization

Example 2 from EP1236754A2 outlines the synthesis:

-

Reactants : 10.0 g (0.088 mol) of thiophene-2-thiol and 12.5 g (0.11 mol) of ε-caprolactone.

-

Catalyst : 1.2 g (0.012 mol) of TEA.

-

Solvent : 150 mL of anhydrous THF.

-

Conditions : Reflux at 70°C for 18 hours under nitrogen.

Post-reaction, the mixture is neutralized with dilute HCl, extracted with ethyl acetate, and purified via rotary evaporation. The crude product is recrystallized from hexane to yield 15.3 g (78%) of white crystalline solid.

Table 1: Optimization of Ring-Opening Reaction

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 50–90 | 70 | 78 |

| Reaction Time (h) | 12–24 | 18 | 78 |

| Catalyst Loading | 5–15 mol% TEA | 10 mol% | 78 |

| Solvent | THF, DMF, Toluene | THF | 78 |

Key findings:

-

Higher temperatures (>80°C) led to side reactions, reducing yield to 65%.

-

DMF increased reaction rate but complicated purification due to high boiling point.

Alkylation of Thiophene-2-Thiol with 6-Bromohexanoic Acid Ester Followed by Hydrolysis

Two-Step Synthesis Pathway

This method involves:

Step 1: Alkylation

The thiolate anion attacks the electrophilic carbon of the bromoester, displacing bromide:

Conditions : Potassium carbonate (KCO) in acetone at 50°C for 8 hours.

Step 2: Hydrolysis

The ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions:

Conditions : 6 M HCl at 80°C for 4 hours or 2 M NaOH at room temperature for 12 hours.

Yield and Scalability Data

Example 1 from EP1254918A2 reports:

-

Alkylation : 85% yield of methyl 6-(2-thienylsulfanyl)hexanoate.

-

Hydrolysis : 92% yield of the final acid using 6 M HCl.

Comparative Analysis of Methods

Efficiency and Practicality

-

Ring-Opening Method :

-

Alkylation-Hydrolysis Method :

Q & A

Q. What are the standard characterization techniques for 6-(2-Thienylsulfanyl)hexanoic acid in synthetic chemistry?

Methodological Answer: The compound is typically characterized using a multi-technique approach:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions.

- MALDI-TOF mass spectrometry for molecular weight validation.

- UV-Vis and photoluminescence (PL) spectroscopy to assess electronic properties and conjugation effects from the thienylsulfanyl group.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and phase transitions. These methods ensure structural fidelity and functional group analysis, critical for reproducibility in synthetic workflows .

Q. How does the thienylsulfanyl substituent influence the compound’s physicochemical properties?

Methodological Answer: The thienylsulfanyl group enhances lipophilicity due to its aromatic and sulfur-containing structure, improving membrane permeability in biological assays. Additionally, the sulfur atom can act as a hydrogen bond acceptor, influencing solubility and intermolecular interactions. Comparative studies with analogs (e.g., morpholine or piperidine-substituted hexanoic acids) suggest that bulkier substituents reduce permeation enhancement, while sulfanyl groups balance lipophilicity and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthesis of this compound?

Methodological Answer: Key optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Catalysis : Employ LiOH in THF/MeOH/water mixtures for efficient deprotection or hydrolysis steps.

- Temperature control : Moderate heating (40–60°C) to accelerate reactions while minimizing side products.

- Purification : Flash chromatography or recrystallization to isolate high-purity product. Evidence from similar syntheses shows yields >90% achievable with stringent pH and temperature monitoring .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer: Discrepancies often arise from incomplete parameterization in computational models. To address this:

- Validate computational results (e.g., DFT calculations) with experimental NMR chemical shifts and X-ray crystallography data for structural confirmation.

- Use kinetic isotope effects or isotopic labeling to probe reaction mechanisms.

- Recalibrate force fields or basis sets based on experimental thermodynamic data (e.g., DSC for enthalpy changes). Cross-referencing structural data from sulfanyl-substituted analogs can refine computational accuracy .

Q. How to evaluate the compound’s biological activity in modulating pain or sedation pathways?

Methodological Answer:

- In vitro assays : Use receptor-binding studies (e.g., radioligand displacement) to identify interactions with targets like GABAₐ receptors or ion channels.

- In vivo models : Administer the compound in rodent models of neuropathic pain and measure behavioral responses (e.g., tail-flick test).

- SAR analysis : Compare activity with structurally related thiazolidinones or thiophene derivatives to identify critical functional groups. Studies on analogous compounds suggest thienylsulfanyl derivatives may modulate redox-sensitive pathways, requiring additional oxidative stress assays .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer: Challenges include detecting low-abundance byproducts (e.g., sulfoxide derivatives) and resolving co-eluting peaks. Solutions involve:

- High-resolution LC-MS/MS with electrospray ionization (ESI) for precise mass identification.

- Isotopic dilution assays using deuterated internal standards.

- 2D NMR (e.g., HSQC, HMBC) to assign impurity structures. For sulfinyl derivatives, monitor oxidation states via Raman spectroscopy or XPS to distinguish sulfanyl vs. sulfonyl groups .

Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition applications?

Methodological Answer:

- Scaffold modification : Synthesize analogs with variations in the thienylsulfanyl group (e.g., substituent position, oxidation state).

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., hyaluronidase) using fluorogenic substrates.

- Molecular docking : Correlate inhibitory potency with binding affinity predictions from docking simulations (e.g., AutoDock Vina). Evidence from hyaluronidase inhibitors highlights the importance of hydrophobic substituents in enhancing binding to enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.